3-(2,4-difluorophenyl)benzoic Acid
Overview
Description
3-(2,4-difluorophenyl)benzoic Acid is a synthetic intermediate . It has a molecular formula of C13H8F2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a 2,4-difluorophenyl group . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.Scientific Research Applications
1. Development of Novel Fluorescence Probes
3-(2,4-difluorophenyl)benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. This application is significant in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).
2. Synthesis of Organic Sensitizers for Solar Cells
Compounds related to this compound have been utilized in synthesizing organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring a donor-acceptor-π-bridge-acceptor structure, are crucial in converting solar light to electrical energy, showcasing the potential of these compounds in renewable energy technologies (Ferdowsi et al., 2018).
3. Water Purification Using Titanium Dioxide Suspensions
Studies involving this compound derivatives have contributed to the purification of water using titanium dioxide suspensions under UV light. This process leads to the oxidation of various organic compounds, demonstrating the application of these compounds in environmental remediation (Matthews, 1990).
4. Thermodynamic Study in Pharmaceutical Research
Benzoic acid derivatives, including those related to this compound, have been studied for their thermodynamic phase behavior. This research is particularly relevant in pharmaceutical process design, where understanding the solubility and stability of such compounds is essential (Reschke et al., 2016).
5. Luminescent Properties in Coordination Compounds
Research into this compound derivatives has led to the development of lanthanide coordination compounds with varied photophysical properties. These compounds are significant in the field of material science, especially in the creation of luminescent materials (Sivakumar et al., 2010).
Future Directions
Future research directions could include further investigation into the synthesis, structural analysis, and potential applications of 3-(2,4-difluorophenyl)benzoic Acid. For instance, difluorophenyl compounds have been studied for their potential in suppressing virulence phenotypes in Staphylococcus aureus .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as diflunisal, a salicylate derivative, have been shown to inhibit prostaglandin synthesis via the arachidonic acid pathway .
Mode of Action
Based on the similarity to diflunisal, it can be hypothesized that most of its actions could be associated with the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Biochemical Pathways
Compounds with similar structures, such as diflunisal, are known to affect the arachidonic acid pathway .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXVEVGKASIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374245 | |
Record name | 3-(2,4-difluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656304-77-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656304-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-difluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 656304-77-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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